Methanediyl bis(4-methoxybenzoate)
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Overview
Description
Methanediyl bis(4-methoxybenzoate) is an organic compound characterized by the presence of two 4-methoxybenzoate groups connected by a methanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with methanediyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of methanediyl bis(4-methoxybenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanediyl bis(4-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are commonly used for nucleophilic substitution.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methanediyl bis(4-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanediyl bis(4-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: A precursor in the synthesis of methanediyl bis(4-methoxybenzoate).
4-methoxybenzyl alcohol: A reduction product of methanediyl bis(4-methoxybenzoate).
4-methoxybenzyl chloride: An intermediate in the synthesis of methanediyl bis(4-methoxybenzoate).
Uniqueness
Methanediyl bis(4-methoxybenzoate) is unique due to its methanediyl bridge, which imparts distinct chemical and physical properties.
Biological Activity
Methanediyl bis(4-methoxybenzoate), also referred to as a derivative of p-methoxybenzoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and diverse applications of this compound, focusing on its antitumor and antibacterial properties.
Synthesis
The synthesis of Methanediyl bis(4-methoxybenzoate) typically involves the esterification of 4-methoxybenzoic acid with a suitable diol. The reaction conditions can vary, but common methods include the use of acid catalysts and heating under reflux. The following table summarizes the general synthetic route:
Step | Reagents/Conditions | Product |
---|---|---|
1 | 4-Methoxybenzoic acid + Diol | Intermediate Ester |
2 | Acid catalyst + Heat | Methanediyl bis(4-methoxybenzoate) |
Antitumor Activity
Research indicates that Methanediyl bis(4-methoxybenzoate) exhibits significant antitumor activity against various cancer cell lines. A study conducted by Liu et al. (2012) demonstrated that derivatives of this compound showed growth inhibition in mammary (MCF-7 and MDA-MB 231) and colon (HT-29) carcinoma cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxic effects .
Table 1: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15 | Liu et al. (2012) |
MDA-MB 231 | 12 | Liu et al. (2012) |
HT-29 | 18 | Liu et al. (2012) |
Antibacterial Activity
In addition to its antitumor properties, Methanediyl bis(4-methoxybenzoate) has shown promising antibacterial activity. The compound was evaluated against several bacterial strains, revealing significant inhibitory effects. Notably, it was effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial potential .
Table 2: Antibacterial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Liu et al. (2012) |
Escherichia coli | 64 µg/mL | Liu et al. (2012) |
The exact mechanism by which Methanediyl bis(4-methoxybenzoate) exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation . For antibacterial activity, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways.
Case Studies
A notable case study involved the application of Methanediyl bis(4-methoxybenzoate) in combination therapies for cancer treatment. In vitro experiments demonstrated enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a potential role as an adjuvant therapy . This finding opens avenues for further research into combination therapies that could improve patient outcomes.
Properties
CAS No. |
56741-12-9 |
---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(4-methoxybenzoyl)oxymethyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-14-7-3-12(4-8-14)16(18)22-11-23-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
AFKYCJAUKYHSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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